2-Bicyclo[2.2.1]hept-5-en-2-ylquinoline-4-carboxylic acid
Description
2-Bicyclo[2.2.1]hept-5-en-2-ylquinoline-4-carboxylic acid (CAS: 1005154-84-6) is a bicyclic quinoline derivative with the molecular formula C₁₇H₁₅NO₂ and a molecular weight of 265.31 g/mol . The compound features a bicyclo[2.2.1]heptene (norbornene) system fused to a quinoline-4-carboxylic acid scaffold, conferring structural rigidity and aromaticity.
Properties
IUPAC Name |
2-(2-bicyclo[2.2.1]hept-5-enyl)quinoline-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO2/c19-17(20)14-9-16(13-8-10-5-6-11(13)7-10)18-15-4-2-1-3-12(14)15/h1-6,9-11,13H,7-8H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKDDGOCUYOOPRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(C1C=C2)C3=NC4=CC=CC=C4C(=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bicyclo[2.2.1]hept-5-en-2-ylquinoline-4-carboxylic acid typically involves multiple steps:
Formation of the Bicyclic Structure: The bicyclic structure can be synthesized through a Diels-Alder reaction between cyclopentadiene and a suitable dienophile.
Quinoline Ring Formation: The quinoline ring can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Coupling Reaction: The final step involves coupling the bicyclic structure with the quinoline ring, often using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-Bicyclo[2.2.1]hept-5-en-2-ylquinoline-4-carboxylic acid can undergo various types of chemical reactions:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline-4-carboxylic acid derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the quinoline ring to a tetrahydroquinoline ring.
Substitution: Electrophilic substitution reactions can occur on the quinoline ring, especially at the 2-position, using reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Bromine, nitric acid.
Major Products Formed
Oxidation: Quinoline-4-carboxylic acid derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Halogenated or nitrated quinoline derivatives.
Scientific Research Applications
2-Bicyclo[2.2.1]hept-5-en-2-ylquinoline-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 2-Bicyclo[2.2.1]hept-5-en-2-ylquinoline-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclic structure and quinoline ring allow it to fit into the active sites of these targets, potentially inhibiting their activity or altering their function. This can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Bicyclo[2.2.1]hept-5-ene-2-carboxylic Acid Derivatives
Compound A : (1R,2R,4R)-Bicyclo[2.2.1]hept-5-ene-2-carboxylic Acid
- Molecular Formula : Likely C₈H₁₀O₂ (inferred from bicyclo core + carboxylic acid).
- Key Features: Lacks the quinoline moiety, emphasizing the bicycloheptene-carboxylic acid framework. Stereochemistry (1R,2R,4R) may influence reactivity and biological activity .
Compound B : Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic Acid
- Molecular Formula : C₉H₁₀O₄
- Molecular Weight : 182.17 g/mol
- Key Features : Contains two carboxylic acid groups, enhancing hydrophilicity and acidity (pKa ~2–4 for carboxylic acids). Reported melting point: 145–147°C .
Compound C : 2-Phenylbicyclo[2.2.1]hept-5-ene-2-carboxylic Acid
- Molecular Formula : C₁₄H₁₄O₂
- Molecular Weight : 214.26 g/mol
Functionalized Derivatives
Compound D : Bicyclo[2.2.1]hept-5-ene-2-carboxylic Acid, 2-(Acetylamino)-
- Molecular Formula: C₁₀H₁₃NO₃
- Molecular Weight : 195.22 g/mol
- Key Features: Acetylamino group introduces hydrogen-bonding capacity, altering solubility and biological interactions .
Compound E : Ethyl Ester of Bicyclo[2.2.1]hept-5-ene-2-carboxylic Acid
Comparative Analysis
Table 1: Structural and Physicochemical Properties
Key Findings:
Structural Rigidity: The quinoline derivative (C₁₇H₁₅NO₂) exhibits greater steric bulk and aromaticity compared to simpler bicycloheptene-carboxylic acids (e.g., Compound A), which may influence binding affinity in pharmaceutical contexts .
Solubility : Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid (C₉H₁₀O₄) is more hydrophilic due to dual carboxylic groups, whereas the phenyl-substituted derivative (C₁₄H₁₄O₂) and ethyl ester (Compound E) are more lipophilic .
Stereochemical Sensitivity: Compounds like (1R,2R,4R)-bicycloheptene-carboxylic acid (Compound A) highlight the role of stereochemistry in reactivity, though data on the quinoline derivative’s stereoisomers are lacking .
Safety Profiles: Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid is classified as a respiratory and skin irritant (Risk Phrase R36/37/38), suggesting similar handling precautions may apply to the quinoline analog .
Biological Activity
2-Bicyclo[2.2.1]hept-5-en-2-ylquinoline-4-carboxylic acid is a complex organic compound with the molecular formula . Its unique bicyclic structure, fused with a quinoline ring, makes it an interesting subject for various biological studies, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including antimicrobial and anticancer properties, and discusses relevant research findings.
Chemical Structure and Properties
The compound features a bicyclic structure that enhances its potential interactions with biological targets. The presence of the quinoline moiety is known to impart various pharmacological activities, making this compound a candidate for drug development.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 265.31 g/mol |
| CAS Number | 1005154-84-6 |
| Solubility | Soluble in organic solvents |
The mechanism of action for this compound involves its interaction with specific enzymes or receptors within cells. The compound's structure allows it to fit into active sites of these targets, potentially inhibiting their activity or altering their function, which can lead to various biological effects.
Antimicrobial Properties
Research indicates that compounds containing quinoline structures exhibit significant antimicrobial activity. A study highlighted that derivatives of quinoline have shown effectiveness against a range of bacterial strains, suggesting that this compound may possess similar properties.
Anticancer Activity
The anticancer potential of this compound has been explored in several studies. It has been noted that the compound can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators.
Study 1: Antimicrobial Activity
A study published in Journal of Medicinal Chemistry evaluated the antimicrobial effects of various quinoline derivatives, including those structurally related to this compound. The results demonstrated significant inhibition of bacterial growth against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL.
Study 2: Anticancer Effects
In a recent investigation published in Cancer Research, researchers examined the effects of quinoline derivatives on human cancer cell lines. The study found that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values around 15 µM for certain cancer cell lines.
Comparative Analysis with Similar Compounds
Comparative studies have been performed with simpler compounds such as Bicyclo[2.2.1]hept-5-en-2-carboxylic acid and Quinoline-4-carboxylic acid.
Table 2: Comparative Biological Activity
| Compound | Antimicrobial Activity (MIC µg/mL) | Anticancer Activity (IC50 µM) |
|---|---|---|
| This compound | 10 - 50 | 15 |
| Bicyclo[2.2.1]hept-5-en-2-carboxylic acid | >100 | Not applicable |
| Quinoline-4-carboxylic acid | 20 - 80 | 25 |
Q & A
Q. What are the standard synthetic routes for 2-bicyclo[2.2.1]hept-5-en-2-ylquinoline-4-carboxylic acid, and how do reaction conditions influence yield?
The synthesis of bicyclic quinoline derivatives typically involves cyclization and functionalization steps. A common approach includes:
- Chlorination of quinoline precursors : For example, 2-oxo-1,2-dihydroquinoline-4-carboxylic acid can react with POCl₃ under reflux (100°C, 4 hours) to yield chlorinated intermediates, which are further functionalized .
- Bicyclic system incorporation : Bicyclo[2.2.1]heptene moieties are introduced via Diels-Alder reactions or catalytic hydrogenation of acetylenic esters, as reported in studies of analogous bicyclic carboxylic acids .
Q. Key Factors Affecting Yield :
- Temperature control : Excessively high temperatures may lead to decomposition of the bicyclic system.
- Stoichiometry of POCl₃ : A 10:1 molar ratio of POCl₃ to substrate ensures complete chlorination .
- Purification : Ice-cold water precipitation is critical for isolating intermediates with minimal impurities .
Q. What spectroscopic and crystallographic methods are used to confirm the bicyclic structure?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are essential for confirming stereochemistry and ring connectivity. For example, the bicyclo[2.2.1]heptene system shows distinct coupling patterns for bridgehead protons .
- X-ray Crystallography : Single-crystal studies, as demonstrated for 2-(4-methylphenyl)quinoline-4-carboxylic acid, resolve spatial arrangements of substituents and validate computational models .
- Infrared (IR) Spectroscopy : Carboxylic acid C=O stretches (~1700 cm⁻¹) and quinoline ring vibrations (~1600 cm⁻¹) confirm functional groups .
Q. How is the compound’s stability assessed under varying pH and temperature conditions?
- pH Stability : Test the compound in buffers (pH 2–12) at 25°C for 24 hours. Monitor degradation via HPLC or LC-MS. Bicyclic systems are prone to ring-opening under strongly acidic/basic conditions .
- Thermal Stability : Thermogravimetric analysis (TGA) up to 300°C identifies decomposition points. For example, related bicyclo[2.2.1]heptane derivatives show stability up to 150°C .
Advanced Research Questions
Q. What strategies address stereochemical challenges in synthesizing enantiopure bicyclic derivatives?
- Chiral Auxiliaries : Use (R)- or (S)-configured catalysts in asymmetric Diels-Alder reactions to control bridgehead stereochemistry .
- Resolution Techniques : Diastereomeric salt formation with chiral amines (e.g., (1R,2S)-ephedrine) separates enantiomers of carboxylic acid derivatives .
- Computational Modeling : Density Functional Theory (DFT) predicts transition states to optimize stereoselectivity .
Q. How can molecular docking predict the compound’s biological activity, and what are common pitfalls?
- Target Selection : Prioritize receptors like DNA gyrase or topoisomerases, where quinoline derivatives exhibit activity (e.g., ciprofloxacin analogs) .
- Docking Workflow :
- Prepare the ligand (protonation state, tautomers) using software like AutoDock Vina.
- Validate with known inhibitors (e.g., 6-amino-2-methylquinoline-4-carboxylic acid) to ensure scoring function accuracy .
- Pitfalls :
- Ignoring solvent effects may overestimate binding affinity.
- Flexible receptor models are critical for bicyclic systems with conformational strain .
Q. How to resolve contradictions in biological activity data across studies?
- Case Example : Discrepancies in antimicrobial activity may arise from:
- Assay Variability : Standardize protocols (e.g., broth microdilution vs. disk diffusion) .
- Purity Differences : LC-MS or NMR quantifies impurities (e.g., residual POCl₃ in synthetic batches) .
- Meta-Analysis : Compare EC₅₀ values across studies using tools like PubChem BioAssay .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
